

# Application Note: Determination of Buclizine Hydrochloride in Tablets by Derivative Spectrophotometry

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## Compound of Interest

Compound Name: *Buclizine Hydrochloride*

Cat. No.: *B10774643*

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## Abstract

This application note details a rapid, simple, and accurate second-derivative spectrophotometric method for the quantitative determination of **Buclizine hydrochloride** in pharmaceutical tablet formulations. This method offers enhanced specificity compared to zero-order spectrophotometry by minimizing interference from tablet excipients. The procedure involves the measurement of the second-derivative absorbance of **Buclizine hydrochloride** in methanol at 234 nm. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis.

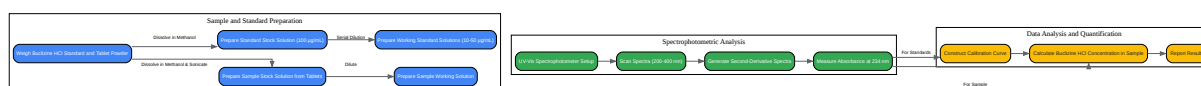
## Introduction

**Buclizine hydrochloride** is a piperazine derivative with antihistaminic, antiemetic, and anticholinergic properties, commonly used in the management of nausea, vomiting, and motion sickness.<sup>[1]</sup> Ensuring the correct dosage and quality of **Buclizine hydrochloride** in pharmaceutical tablets is crucial for its therapeutic efficacy and patient safety. While various analytical methods such as HPLC are available, derivative spectrophotometry presents a cost-effective and less time-consuming alternative for routine analysis.<sup>[1]</sup>

Derivative spectrophotometry enhances the resolution of overlapping spectral bands and reduces the impact of background interference from excipients, thereby improving the

specificity of the assay.[2] This application note provides a detailed protocol for the determination of **Buclizine hydrochloride** in tablets using second-derivative UV-Visible spectrophotometry.

## Experimental Workflow



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Caption: Workflow for the determination of **Buclizine hydrochloride** in tablets by second-derivative spectrophotometry.

## Experimental Protocols

### Materials and Reagents

- **Buclizine hydrochloride** reference standard
- **Buclizine hydrochloride** tablets (e.g., 25 mg)
- Methanol (AR grade)
- Calibrated glassware
- Sonicator
- Whatman filter paper No. 41

### Instrumentation

A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette, capable of generating derivative spectra, was used.

## Preparation of Standard Solutions

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Buclizine hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[\[1\]](#)
- Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 50 µg/mL by appropriate dilution with methanol.[\[1\]](#)

## Preparation of Sample Solution

- Weigh and finely powder 20 **Buclizine hydrochloride** tablets.
- Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of **Buclizine hydrochloride** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
- Cool the solution to room temperature and dilute to the mark with methanol.
- Filter the solution through Whatman filter paper No. 41.
- From the filtrate, pipette 3 mL into a 10 mL volumetric flask and dilute to volume with methanol to obtain a final theoretical concentration of 30 µg/mL.[\[1\]](#)

## Spectrophotometric Measurement

- Set the spectrophotometer to scan from 400 nm to 200 nm.
- Use methanol as the blank.
- Record the zero-order absorption spectra for both the standard and sample solutions.
- Generate the second-derivative spectra for all solutions.

- Measure the absorbance of the second-derivative spectra at 234 nm.[1]

## Quantification

Construct a calibration curve by plotting the second-derivative absorbance at 234 nm against the concentration of the working standard solutions. Determine the concentration of **Buclizine hydrochloride** in the sample solution from the regression equation of the calibration curve.

The amount of **Buclizine hydrochloride** per tablet can be calculated using the following formula:

$$\text{Amount per tablet (mg)} = (C \times D \times A) / W$$

Where:

- C = Concentration of **Buclizine hydrochloride** in the sample solution (µg/mL) from the calibration curve
- D = Dilution factor
- A = Average weight of the tablets (mg)
- W = Weight of the tablet powder taken (mg)

## Method Validation

The developed second-derivative spectrophotometric method was validated as per ICH Q2(R1) guidelines for various parameters.[3][4]

## Linearity

The method demonstrated linearity over the concentration range of 10-50 µg/mL. The correlation coefficient ( $r^2$ ) was found to be greater than 0.99, indicating a strong linear relationship between the second-derivative absorbance and the concentration of **Buclizine hydrochloride**.[1]

## Accuracy

Accuracy was determined by recovery studies at 80% and 100% of the test concentration. The mean percentage recovery was found to be within the acceptable limits, indicating the accuracy of the method.<sup>[1]</sup>

## Precision

The precision of the method was evaluated by performing intra-day and inter-day variation studies. The relative standard deviation (%RSD) for both intra-day and inter-day precision was found to be less than 2%, which confirms that the method is precise.<sup>[1]</sup>

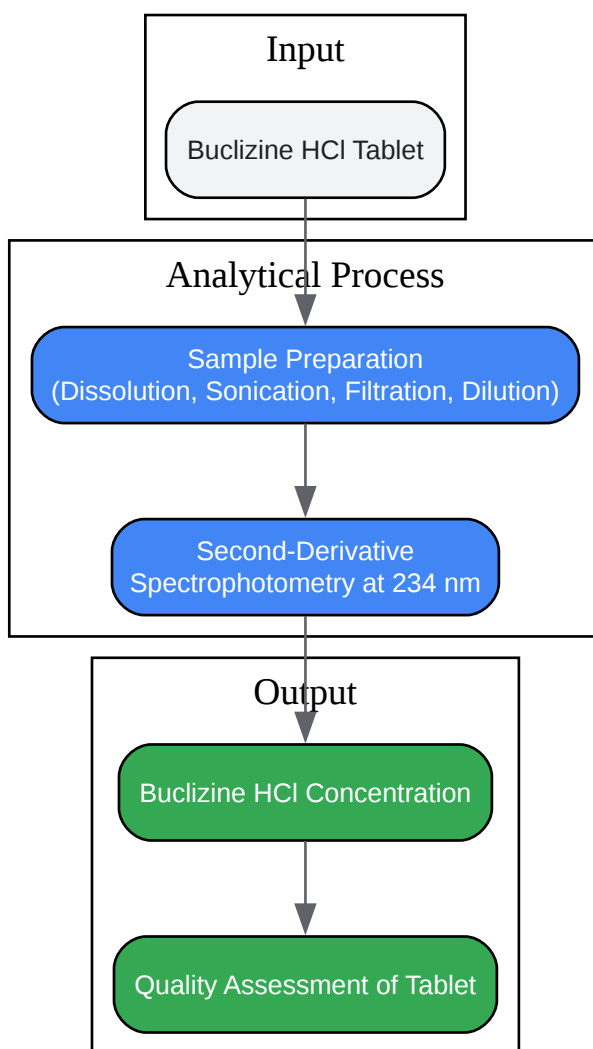
## Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 1.98 µg/mL and the LOQ was 6.00 µg/mL, indicating good sensitivity of the method.<sup>[1]</sup>

## Data Presentation

Validation Parameter	Result
Wavelength ( $\lambda_{\text{max}}$ )	234 nm <sup>[1]</sup>
Linearity Range	10-50 $\mu\text{g/mL}$ <sup>[1]</sup>
Correlation Coefficient ( $r^2$ )	> 0.994 <sup>[1]</sup>
Accuracy (% Recovery)	
80% Level	98.95% <sup>[1]</sup>
100% Level	98.95% <sup>[1]</sup>
Precision (%RSD)	
Intra-day	< 2% <sup>[1]</sup>
Inter-day	< 2% <sup>[1]</sup>
Limit of Detection (LOD)	1.98 $\mu\text{g/mL}$ <sup>[1]</sup>
Limit of Quantification (LOQ)	6.00 $\mu\text{g/mL}$ <sup>[1]</sup>
Assay of Marketed Formulation	99.92% of label claim <sup>[1]</sup>

## Signaling Pathway and Logical Relationships



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